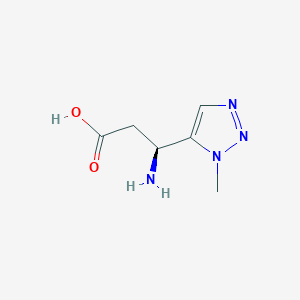
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its efficiency and selectivity. The general synthetic route includes the following steps:
Formation of the Azide: The hydroxyl group of a precursor compound is converted into an azide using reagents such as diphenyl phosphorazidate (DPPA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using reagents such as DIBAL-H.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: DIBAL-H is a common reducing agent used to convert azides to amines.
Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield amines.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. The amino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1H-1,2,3-Triazole: A simpler analog that lacks the amino and propanoic acid groups.
1,2,4-Triazole: Another triazole isomer with different chemical properties and reactivity.
(1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the presence of both the amino group and the propanoic acid moiety, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to participate in a wide range of chemical reactions and interactions, making it a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(3-methyltriazol-4-yl)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(3-8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m0/s1 |
Clave InChI |
KLKBXEMKVRZNHY-BYPYZUCNSA-N |
SMILES isomérico |
CN1C(=CN=N1)[C@H](CC(=O)O)N |
SMILES canónico |
CN1C(=CN=N1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-Chloro-3-(trifluoromethyl)phenyl]isoindolin-1-imine hydrobromide](/img/structure/B15240993.png)


![5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15241013.png)
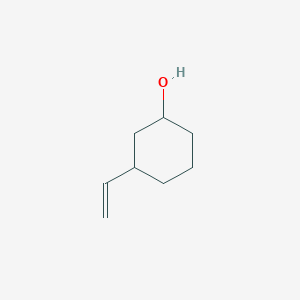
![3-[(2-Iodocyclohexyl)oxy]oxetane](/img/structure/B15241018.png)
![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B15241024.png)
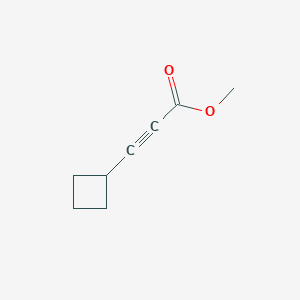

![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15241045.png)
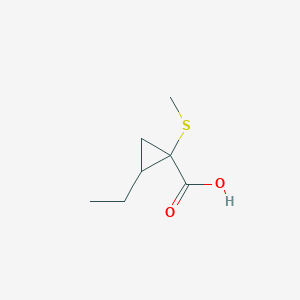
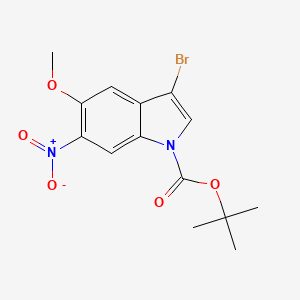
![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241053.png)
